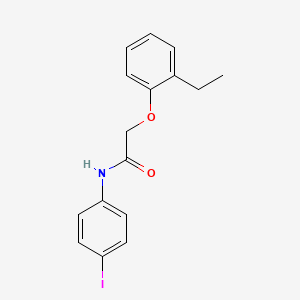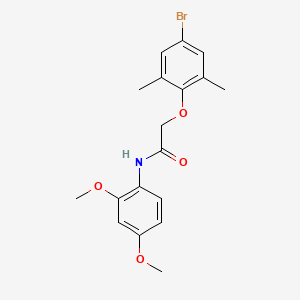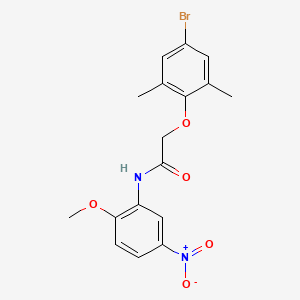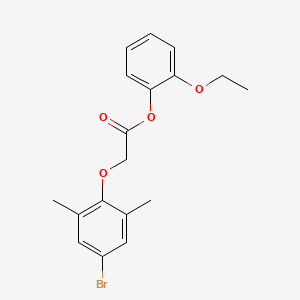
2-(2-ethylphenoxy)-N-(4-iodophenyl)acetamide
描述
2-(2-ethylphenoxy)-N-(4-iodophenyl)acetamide is an organic compound that belongs to the class of acetamides It features a phenoxy group substituted with an ethyl group at the ortho position and an acetamide group substituted with an iodophenyl group at the para position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-ethylphenoxy)-N-(4-iodophenyl)acetamide typically involves the following steps:
Formation of 2-ethylphenol: This can be achieved through the alkylation of phenol with ethyl bromide in the presence of a base such as potassium carbonate.
Synthesis of 2-(2-ethylphenoxy)acetic acid: This involves the reaction of 2-ethylphenol with chloroacetic acid under basic conditions.
Formation of 2-(2-ethylphenoxy)acetyl chloride: This is done by reacting 2-(2-ethylphenoxy)acetic acid with thionyl chloride.
Synthesis of this compound: The final step involves the reaction of 2-(2-ethylphenoxy)acetyl chloride with 4-iodoaniline in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production.
化学反应分析
Types of Reactions
2-(2-ethylphenoxy)-N-(4-iodophenyl)acetamide can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom in the 4-iodophenyl group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The phenoxy and acetamide groups can undergo oxidation and reduction under appropriate conditions.
Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and mild heating.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reagents such as lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.
Hydrolysis: Acidic or basic conditions can be used, with reagents such as hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted phenylacetamides.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the phenoxy and acetamide groups.
Hydrolysis: Products include 2-(2-ethylphenoxy)acetic acid and 4-iodoaniline.
科学研究应用
2-(2-ethylphenoxy)-N-(4-iodophenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Biological Studies: It can be used as a probe to study biological processes and interactions, particularly those involving iodine-containing compounds.
Chemical Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules.
作用机制
The mechanism of action of 2-(2-ethylphenoxy)-N-(4-iodophenyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The iodine atom in the 4-iodophenyl group can play a crucial role in these interactions, potentially forming halogen bonds with target molecules. The phenoxy and acetamide groups can also contribute to the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
2-(2-ethylphenoxy)-N-(4-bromophenyl)acetamide: Similar structure but with a bromine atom instead of iodine.
2-(2-ethylphenoxy)-N-(4-chlorophenyl)acetamide: Similar structure but with a chlorine atom instead of iodine.
2-(2-ethylphenoxy)-N-(4-fluorophenyl)acetamide: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
2-(2-ethylphenoxy)-N-(4-iodophenyl)acetamide is unique due to the presence of the iodine atom, which can form stronger halogen bonds compared to bromine, chlorine, or fluorine. This can result in different biological activities and interactions, making it a valuable compound for specific applications.
属性
IUPAC Name |
2-(2-ethylphenoxy)-N-(4-iodophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16INO2/c1-2-12-5-3-4-6-15(12)20-11-16(19)18-14-9-7-13(17)8-10-14/h3-10H,2,11H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVHFKICIQWNDNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16INO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[2-(benzylamino)-2-oxoethoxy]-N-(4-chlorophenyl)benzamide](/img/structure/B3586487.png)
![4-[2-(benzylamino)-2-oxoethoxy]-N-(2,6-diethylphenyl)benzamide](/img/structure/B3586490.png)
![3-[4-(benzyloxy)phenyl]-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}acrylamide](/img/structure/B3586492.png)
![N-(3-acetylphenyl)-3-[4-(benzyloxy)phenyl]acrylamide](/img/structure/B3586498.png)
![3-[4-(benzyloxy)phenyl]-N-(2,4-dimethoxyphenyl)acrylamide](/img/structure/B3586513.png)
![3-[4-(benzyloxy)phenyl]-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]acrylamide](/img/structure/B3586516.png)
![Ethyl 5-acetyl-2-[[2-(2-ethylphenoxy)acetyl]amino]-4-methylthiophene-3-carboxylate](/img/structure/B3586518.png)



![2-(4-bromo-2,6-dimethylphenoxy)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]acetamide](/img/structure/B3586536.png)

![Ethyl 2-[2-[[2-(4-bromo-2,6-dimethylphenoxy)acetyl]amino]-1,3-thiazol-4-yl]acetate](/img/structure/B3586545.png)

